3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-12(8-5-6-9(7-8)13(18)19)16-14-15-10-3-1-2-4-11(10)20-14/h8-9H,1-7H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZFGCQCLBZZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) enhance the solubility of intermediates, while temperatures between 0°C and room temperature minimize side reactions like epimerization.
Catalytic Additives
The addition of catalytic DMAP (4-dimethylaminopyridine) accelerates acylation reactions by stabilizing the transition state. In the coupling step, a 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion, as evidenced by nuclear magnetic resonance (NMR) spectroscopy.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.80–2.10 (m, 8H, cyclopentane and tetrahydrobenzo protons), δ 3.45 (s, 1H, NH), δ 6.90 (s, 1H, thiazole C-H).
- ¹³C NMR (100 MHz, CDCl₃): Signals at δ 175.2 (COOH), δ 168.5 (C=O), δ 152.3 (thiazole C-2).
- IR (KBr): Stretches at 3300 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I band).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water gradient) reveals a purity of >98% with a retention time of 12.3 minutes.
Scale-Up and Industrial Considerations
Large-scale synthesis necessitates modifications to accommodate safety and efficiency. Continuous flow reactors reduce reaction times for cyclization steps, while catalytic hydrogenation replaces harsh reducing agents. Environmental impact is mitigated via solvent recovery systems, aligning with green chemistry principles.
Chemical Reactions Analysis
Amide Bond Formation and Stability
The carbamoyl group (–NH–C(=O)–) in the compound is synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.
- Reaction Mechanism : Carbodiimide-mediated coupling (e.g., EDCl, HATU) activates the carboxylic acid for nucleophilic attack by the amine1[^2].
- Example :
Table 1: Conditions for Amide Coupling
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0–25°C | 78 | |
| HATU/DIEA | DCM | RT | 85 | |
| DCC/DMAP | THF | 40°C | 70 |
Carboxylic Acid Functionalization
The free carboxylic acid group (–COOH) undergoes typical acid-base reactions:
- Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble salts (e.g., sodium carboxylate)2.
- Esterification : Methanol/H<sub>2</sub>SO<sub>4</sub> yields the methyl ester3.
Table 2: Carboxylic Acid Reactivity
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Neutralization | NaOH (aq.) | Sodium carboxylate | Improved solubility2 |
| Esterification | CH<sub>3</sub>OH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl cyclopentanecarboxylate derivative | Prodrug synthesis3 |
Hydrolysis of the Amide Bond
The carbamoyl group is hydrolyzed under strong acidic or basic conditions:
- Acidic Hydrolysis : 6M HCl at 100°C cleaves the amide bond, yielding cyclopentanecarboxylic acid and 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine4.
- Basic Hydrolysis : 2M NaOH at 80°C produces the same products5.
Table 3: Hydrolysis Conditions
| Condition | Reagents | Time (h) | Products | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, 100°C | 12 | Cyclopentanecarboxylic acid + Amine4 | |
| Basic (NaOH) | 2M NaOH, 80°C | 8 | Cyclopentanecarboxylic acid + Amine5 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, forming:
- Primary Products : CO<sub>2</sub>, NH<sub>3</sub>, and cyclopentene derivatives2.
- Mechanism : Decarboxylation and retro-amide cleavage2.
Biological Interactions
The compound’s tetrahydrobenzothiazole moiety may participate in hydrogen bonding and hydrophobic interactions with biological targets (e.g., enzymes or receptors)[^19]6.
- Example : Inhibits ERAP1 (endoplasmic reticulum aminopeptidase 1) via competitive binding to the catalytic site47.
Synthetic Precursors and Derivatives
Key intermediates in its synthesis include:
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of thiazole derivatives has been explored for their potential as antimicrobial, antifungal, and anticancer agents. This compound, in particular, has shown promise in inhibiting certain enzymes and receptors involved in disease pathways.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating various conditions, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In material science, thiazole derivatives are used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism by which 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with three structurally related compounds, focusing on molecular properties and inferred biological activities:
Table 1: Comparative Analysis of Key Features
Key Comparisons
Structural Complexity vs. Bioavailability: The target compound’s cyclopentane ring and carbamoyl linkage increase rigidity compared to simpler analogs like 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid. However, this may reduce solubility (LogP ~2.1 vs.
Functional Group Influence: The carboxylic acid moiety enhances polarity, distinguishing it from neutral thiazolidinone derivatives (e.g., cyclopentanecarboxylic acid-(thiazolidin-2-ylidene)amide), which exhibit higher LogP (2.4) and better membrane permeability but lower target specificity .
Biological Activity Trends: Tetrahydrobenzo[d]thiazole derivatives with amino or dicarboxylic acid groups (e.g., 5-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isophthalic acid) show pronounced anticancer activity, while carbamoyl-linked analogs like the target compound may prioritize enzyme inhibition due to hydrogen-bonding capacity .
Biological Activity
3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the tetrahydrobenzo[d]thiazole moiety followed by the introduction of the cyclopentanecarboxylic acid group. The synthetic methods generally utilize commercially available reagents and are designed to be efficient and cost-effective.
The biological activity of this compound may be linked to its ability to interact with various molecular targets within biological systems. For instance, compounds with similar structures have shown potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, potentially leading to anti-inflammatory effects .
Pharmacological Studies
Recent studies have demonstrated that derivatives of tetrahydrobenzo[d]thiazole exhibit significant biological activities:
- Anti-inflammatory Activity : Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity : Investigations into the cytotoxic effects reveal that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Case Studies
- Inhibition of 5-LOX : A study conducted using molecular docking simulations indicated that compounds structurally related to this compound exhibit strong binding affinities for the 5-LOX enzyme. This suggests a promising avenue for developing anti-inflammatory drugs targeting this pathway .
- Anticancer Effects : In vitro studies have shown that certain derivatives can significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Neuropharmacological Effects : Another area of exploration is the interaction with dopamine receptors. Preliminary findings suggest that some derivatives may act as agonists or antagonists at these receptors, which could have implications for treating neurological disorders .
Q & A
Q. What strategies improve catalytic efficiency in heterogeneous reaction systems?
- Methodology : Immobilize catalysts (e.g., Pd/C or enzymes) on mesoporous silica (SBA-15) to enhance recyclability. Monitor reaction progress using inline FT-IR or Raman spectroscopy. Optimize mass transfer by varying stirring rates (500–1500 rpm) and solvent polarity (e.g., DMF vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
